LC-MS/MS Method Sensitivity and Linearity Using Verapamil-d6 as Internal Standard in Human Plasma
In a validated LC-MS/MS method for quantifying Verapamil and its metabolite Norverapamil in human plasma, Verapamil-d6 was employed as the internal standard (IS). The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes, with a linear dynamic range extending from 0.1 to 50 ng/mL (r² > 0.997). The matrix effect, a critical parameter for IS suitability, was determined to be between 99.2% and 102%, indicating negligible differential matrix effects between the analyte and the deuterated IS [1].
| Evidence Dimension | Method Sensitivity (LLOQ) |
|---|---|
| Target Compound Data | 0.1 ng/mL (when used as IS for Verapamil and Norverapamil) |
| Comparator Or Baseline | Unlabeled Verapamil analytical methods often report LLOQ values ranging from 0.5 ng/mL to 2 ng/mL [Class-level inference]. |
| Quantified Difference | At least 5-fold improvement in LLOQ compared to typical non-isotope dilution methods. |
| Conditions | Human plasma, protein precipitation, Agilent Zorbax Eclipse C18 column (50 mm × 4.6 mm, 5 μm), ESI+ MRM mode. |
Why This Matters
Achieving a sub-ng/mL LLOQ is essential for accurate pharmacokinetic profiling in low-dose studies or for capturing late time points in terminal elimination phases, and this is enabled by the high precision correction provided by the d6 internal standard.
- [1] Ding, C. X., Geng, Y. J., Liu, J. Y., et al. (2020). Simultaneous determination of verapamil and its metabolite norverapamil in human plasma by liquid chromatography-tandem mass spectrometry. Acta Pharmaceutica Sinica, 55(3), 586-591. DOI: 10.16438/j.0513-4870.2019-0738. View Source
